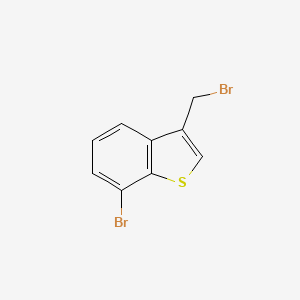
7-Bromo-3-(bromomethyl)-1-benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-(bromomethyl)-1-benzothiophene is an organobromine compound that belongs to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. The presence of bromine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(bromomethyl)-1-benzothiophene typically involves the bromination of 3-(bromomethyl)-1-benzothiophene. This can be achieved through the following steps:
Bromination: The starting material, 3-(bromomethyl)-1-benzothiophene, is treated with bromine in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromine addition and product isolation can enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-3-(bromomethyl)-1-benzothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of 3-(substituted methyl)-1-benzothiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 3-(methyl)-1-benzothiophene.
Aplicaciones Científicas De Investigación
7-Bromo-3-(bromomethyl)-1-benzothiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-(bromomethyl)-1-benzothiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-3-(bromomethyl)-1-benzothiophene: Contains two bromine atoms, making it highly reactive.
3-(Bromomethyl)-1-benzothiophene: Lacks the additional bromine atom at the 7-position.
7-Bromo-1-benzothiophene: Lacks the bromomethyl group.
Uniqueness
The presence of both bromine atoms in this compound makes it more versatile for various chemical transformations compared to its analogs. This dual bromination allows for selective functionalization at different positions, providing a broader range of synthetic possibilities.
Propiedades
Fórmula molecular |
C9H6Br2S |
|---|---|
Peso molecular |
306.02 g/mol |
Nombre IUPAC |
7-bromo-3-(bromomethyl)-1-benzothiophene |
InChI |
InChI=1S/C9H6Br2S/c10-4-6-5-12-9-7(6)2-1-3-8(9)11/h1-3,5H,4H2 |
Clave InChI |
UMMVFZUVIZEYIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)SC=C2CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.03,8]undecan-4-one](/img/structure/B12311857.png)
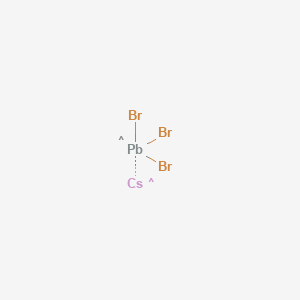


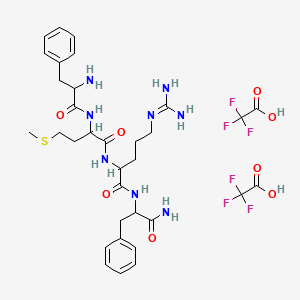
![3-Chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B12311889.png)
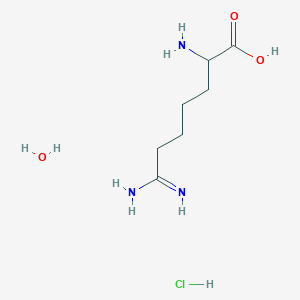

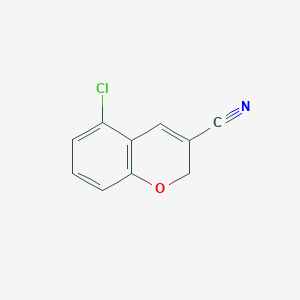


![2-[(2H-1,3-benzodioxol-5-yl)amino]pyridine-4-carbonitrile](/img/structure/B12311928.png)
